molecular formula C16H9NO3S B1496463 3-(1,3-benzothiazol-2-yl)-7-hydroxy-2H-chromen-2-one CAS No. 58851-99-3

3-(1,3-benzothiazol-2-yl)-7-hydroxy-2H-chromen-2-one

Cat. No.: B1496463
CAS No.: 58851-99-3
M. Wt: 295.3 g/mol
InChI Key: CYONGLVNBSZCQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-benzothiazol-2-yl)-7-hydroxy-2H-chromen-2-one is a useful research compound. Its molecular formula is C16H9NO3S and its molecular weight is 295.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 711198. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-7-hydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9NO3S/c18-10-6-5-9-7-11(16(19)20-13(9)8-10)15-17-12-3-1-2-4-14(12)21-15/h1-8,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYONGLVNBSZCQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C=C(C=C4)O)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90419864, DTXSID90902206
Record name 3-(1,3-benzothiazol-2-yl)-7-hydroxychromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90419864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_1428
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90902206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58851-99-3
Record name 3-(1,3-benzothiazol-2-yl)-7-hydroxychromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90419864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,3-benzothiazol-2-yl)-7-hydroxy-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
3-(1,3-benzothiazol-2-yl)-7-hydroxy-2H-chromen-2-one
Reactant of Route 3
Reactant of Route 3
3-(1,3-benzothiazol-2-yl)-7-hydroxy-2H-chromen-2-one
Reactant of Route 4
3-(1,3-benzothiazol-2-yl)-7-hydroxy-2H-chromen-2-one
Reactant of Route 5
3-(1,3-benzothiazol-2-yl)-7-hydroxy-2H-chromen-2-one
Reactant of Route 6
3-(1,3-benzothiazol-2-yl)-7-hydroxy-2H-chromen-2-one
Customer
Q & A

Q1: How does 3-(1,3-benzothiazol-2-yl)-7-hydroxy-2H-chromen-2-one interact with mercury ions and what are the downstream effects?

A1: The this compound molecule acts as a fluorophore. It's immobilized on the surface of functionalized silica nanoparticles. Upon interaction with mercury ions (Hg2+), the fluorescence intensity of the system increases significantly. [] This fluorescence enhancement is attributed to the strong covalent binding of Hg2+ ions with the fluorophore. [] This interaction allows for the detection and potentially the quantification of mercury ions in a sample.

Q2: What analytical methods were used to characterize the interaction between this compound and mercury ions?

A2: The researchers utilized a combination of techniques to characterize the material and its interaction with mercury ions. These included:

  • Fourier transform infrared spectroscopy (FT-IR): To identify functional groups and characterize the synthesized material. []
  • Thermal gravimetric analysis (TGA): To analyze the thermal stability and composition of the material. []
  • Transmission electron microscopy (TEM) and scanning electron microscopy (SEM): To visualize the size and morphology of the nanoparticles. []
  • UV-visible absorption and fluorescence emission spectroscopy: To investigate the optical properties of the material and its response to the presence of mercury ions. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.